The compound 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chlorophenyl)acetamide is a complex organic molecule that has attracted attention in various scientific fields due to its unique structural features and potential applications. This compound incorporates an azepane sulfonyl group, a dihydropyridinone ring, and a chlorophenylacetamide moiety, which together allow it to participate in diverse chemical reactions and biological interactions.
The compound is synthesized through multi-step organic synthesis processes that utilize readily available precursors. Its structural complexity and the presence of multiple functional groups make it a valuable subject for research in chemistry, biology, and medicine.
This compound can be classified as an organic sulfonamide derivative, characterized by the presence of a sulfonyl group attached to an azepane ring and a substituted acetamide. It falls under the category of heterocyclic compounds due to the presence of nitrogen in its ring structures.
The synthesis of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chlorophenyl)acetamide typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Catalysts may also be employed to facilitate certain steps.
The molecular structure of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chlorophenyl)acetamide can be represented by its molecular formula:
Property | Value |
---|---|
Molecular Formula | C20H25ClN3O4S |
Molecular Weight | 436.94 g/mol |
IUPAC Name | 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chlorophenyl)acetamide |
InChI | InChI=1S/C20H25ClN3O4S/c1-28(24)17-8-6-7-16(13-17)21-19(25)15-22(14-18(9-10-20(22)26)29(27))23/h6-10,13-14H,2-5,11-12,15H2,1H3,(H,21,24) |
InChI Key | UKWUBVLXSRGQDQ-UHFFFAOYSA-N |
The structural features suggest significant potential for interaction with biological targets due to the presence of multiple functional groups that can participate in hydrogen bonding and other interactions.
The compound can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions—temperature, solvents, and catalysts—are critical for achieving desired outcomes.
The mechanism of action for 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chlorophenyl)acetamide involves its binding to specific molecular targets such as enzymes or receptors.
Upon binding to these targets:
These interactions often trigger signal transduction pathways that lead to various biological effects.
The compound exhibits properties typical of organic molecules:
Key chemical properties include:
Relevant data from studies on similar compounds suggest potential stability in physiological conditions but require further empirical validation.
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chlorophenyl)acetamide has several applications:
This compound's multifaceted structure positions it as a promising candidate for future research across various scientific domains.
CAS No.: 4208-67-7
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5